molecular formula C46H80N2O13 B12058979 i-O-methylhexopyranoside

i-O-methylhexopyranoside

Cat. No.: B12058979
M. Wt: 869.1 g/mol
InChI Key: JTSDBFGMPLKDCD-PKKFATPISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

i-O-Methylhexopyranoside is a methylated derivative of hexopyranose, a six-membered pyranose sugar. The "i-O-methyl" designation typically refers to the position of the methyl ether substitution on the hexopyranoside ring, though the exact position (e.g., 2-O, 3-O, 4-O, or 6-O) may vary depending on the isomer or derivative in question . Methylation of hydroxyl groups in hexopyranosides is a common modification to alter physicochemical properties such as solubility, stability, and enzymatic resistance. These derivatives are significant in carbohydrate chemistry for applications ranging from surfactants to bioactive molecule precursors .

Properties

Molecular Formula

C46H80N2O13

Molecular Weight

869.1 g/mol

IUPAC Name

(11E,13E)-6-[4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-7-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione

InChI

InChI=1S/C46H80N2O13/c1-13-36-33(24-57-46-44(56-12)43(55-11)40(53)31(8)59-46)19-25(2)14-15-34(49)28(5)20-32(16-17-48-22-26(3)18-27(4)23-48)42(29(6)35(50)21-37(51)60-36)61-45-41(54)38(47(9)10)39(52)30(7)58-45/h14-15,19,26-33,35-36,38-46,50,52-54H,13,16-18,20-24H2,1-12H3/b15-14+,25-19+

InChI Key

JTSDBFGMPLKDCD-PKKFATPISA-N

Isomeric SMILES

CCC1C(/C=C(/C=C/C(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CCN3CC(CC(C3)C)C)C)\C)COC4C(C(C(C(O4)C)O)OC)OC

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CCN3CC(CC(C3)C)C)C)C)COC4C(C(C(C(O4)C)O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of i-O-methylhexopyranoside typically involves the methylation of hexopyranoside. One common method is the reaction of hexopyranoside with methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product. Techniques such as crystallization, distillation, and chromatography are commonly used in the purification process.

Chemical Reactions Analysis

Types of Reactions: i-O-methylhexopyranoside can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium methoxide (NaOCH3) or other nucleophiles in the presence of a suitable solvent.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted hexopyranosides with different functional groups.

Scientific Research Applications

i-O-methylhexopyranoside has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It can also serve as a model compound for studying the reactivity and properties of methylated sugars.

    Biology: Employed in the study of carbohydrate metabolism and enzyme-substrate interactions. It can be used as a substrate for glycosidases and other carbohydrate-processing enzymes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development. Methylated sugars like this compound may exhibit unique biological activities that can be harnessed for medicinal purposes.

    Industry: Utilized in the production of specialty chemicals, flavors, and fragrances. It can also be used as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of i-O-methylhexopyranoside involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in carbohydrate metabolism. The methoxy group may influence the binding affinity and specificity of the compound for these enzymes, thereby modulating their activity. Additionally, the compound’s chemical properties, such as its ability to undergo oxidation and reduction reactions, can contribute to its overall biological effects.

Comparison with Similar Compounds

Key Observations :

  • This compound lacks bulky aglycones (e.g., dodecyl or flavonoid moieties), resulting in higher water solubility compared to Dodecyl 4-O-hexopyranosylhexopyranoside .
  • The presence of a 2-O-benzyl group in Methyl 3-Deoxy-4-O-Methyl-2-O-Benzyl-α-ribo-Hexopyranoside enhances steric hindrance, reducing enzymatic degradation compared to i-O-methyl derivatives .
  • Flavonoid-linked hexopyranosides (e.g., the chromen-7-yl compound) exhibit UV absorption and antioxidant properties, which are absent in simpler methylated derivatives like this compound .

Physicochemical Properties

  • Solubility: Methylation generally increases hydrophobicity. However, this compound retains moderate water solubility due to its unmodified hydroxyl groups, unlike Dodecyl 4-O-hexopyranosylhexopyranoside, which is highly lipophilic .
  • Stability: Methyl ethers enhance stability against acid hydrolysis compared to free hydroxyl groups. For example, this compound is more stable than 5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside, where the 6-deoxy group may increase susceptibility to oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.